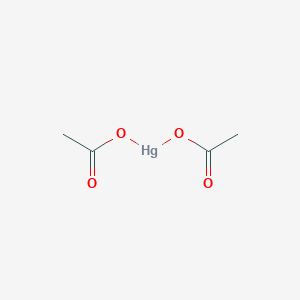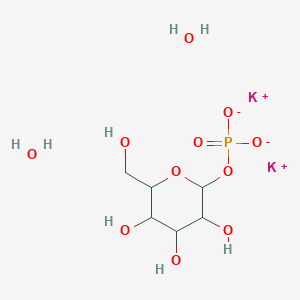
Acetic acid, mercury(2+) salt (2:1)
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of mercury(II) compounds often involves the reaction of mercury(II) salts with organic acids or ligands in aqueous or organic solvents. For instance, reactions of mercury(II) salts with dimethyl tricyclo[4.2.2.0^2,5]deca-3,7-diene-cis-endo-9,10-dicarboxylate in acetic acid yield a mixture of solvoadducts and addition products, demonstrating the reactivity of mercury(II) salts in acetic acid media (Kartashov et al., 1999).
Molecular Structure Analysis
The molecular structure of mercury(II) complexes can vary significantly depending on the ligands involved. For example, heavy-metal complexes with (2-chlorophenoxy)acetic acid exhibit polymeric structures when bonded to mercury(II), indicating linear coordination to carboxylate oxygens and forming a polymer link to a third oxygen, resulting in triangular coordination around the mercury (Mak et al., 1990).
Chemical Reactions and Properties
Mercury(II) salts react with various organic compounds, leading to complex formation. These reactions often result in the formation of polymeric structures or coordination complexes with unique geometries. For example, coordination modes of 3-hydroxypicolinic acid with mercury(II) reveal different coordination modes, indicating the versatility of mercury(II) in forming complexes with organic ligands (Popović et al., 2007).
Physical Properties Analysis
The physical properties of mercury(II) complexes, such as crystal structures, are crucial for understanding their reactivity and potential applications. The crystal structure analysis of mercury(II) complexes reveals detailed information about their coordination environments and bond lengths, providing insights into their chemical behavior and interactions (Soldin et al., 2009).
Chemical Properties Analysis
The chemical properties of mercury(II) complexes, including reactivity and stability, are influenced by their molecular structures and the nature of their ligands. Studies on the oxidative decarboxylation by hydrogen peroxide and a mercury(II) salt show the potential of mercury(II) complexes in synthetic chemistry, demonstrating their ability to mediate chemical transformations (Tkachev & Denisov, 1994).
Applications De Recherche Scientifique
Acetic Acid in Polymer Production
- Scientific Field : Material Science
- Application Summary : Acetic acid is used as a polymer production aid during the manufacture of fluoropolymers .
- Methods of Application : The specific migration of the substance and the two degradation products in polytetrafluoroethylene film were determined .
- Results : The maximum potential migrations were 0.4 μg/kg food. The CEF Panel concluded there is no safety concern for the consumer if the substance is only to be used as a polymer production aid during the manufacture of fluoropolymers .
Acetic Acid in Plant Biology
- Scientific Field : Plant Biology
- Application Summary : Acetic acid plays an essential role in conferring tolerance to water deficit stress in plants .
- Methods of Application : This mechanism of drought stress tolerance is mediated by acetic acid via networks involving phytohormones, genes, and chromatin regulation .
- Results : This novel mechanism has great potential for solving the global food crisis and preventing desertification caused by global warming .
Mercury(II) Acetate in Organic Chemistry
- Scientific Field : Organic Chemistry
- Application Summary : Mercury(II) acetate is employed as a reagent to generate organomercury compounds from unsaturated organic precursors .
- Methods of Application : Electron-rich arenes undergo “mercuration” upon treatment with Hg(OAc)2. This behavior is illustrated with phenol .
- Results : The reaction results in the formation of organomercury compounds .
Mercury(II) Acetate in Inorganic Chemistry
- Scientific Field : Inorganic Chemistry
- Application Summary : Mercury(II) acetate in acetic acid solution reacts with H2S to rapidly precipitate the black (β) polymorph of HgS .
- Methods of Application : With gentle heating of the slurry, the black solid converts to the red form .
- Results : The precipitation of HgS as well as a few other sulfides, using hydrogen sulfide is a step in qualitative inorganic analysis .
Mercury(II) Acetate in Deprotection of Thiol Groups
- Scientific Field : Organic Synthesis
- Application Summary : Mercury(II) acetate can be used as a reagent to deprotect thiol groups in organic synthesis .
- Methods of Application : This is done by exploiting the high affinity of mercury(II) for sulfur ligands .
- Results : The reaction results in the conversion of thiocarbonate esters into dithiocarbonates .
Mercury(II) Acetate in Acid-Base Reactions
- Scientific Field : Physical Chemistry
- Application Summary : Mercury(II) acetate can react with weak bases such as ammonia in acid-base reactions .
- Methods of Application : One example is the reaction of acetic acid with ammonia: CH3CO2H(aq) + NH3(aq) → CH3CO2NH4(aq) .
- Results : The reaction results in the formation of a salt .
Safety And Hazards
Propriétés
IUPAC Name |
diacetyloxymercury | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.Hg/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMYZIKAHFEUFJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Hg]OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6HgO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid, mercury(2+) salt (2:1) | |
CAS RN |
1600-27-7 | |
| Record name | Acetic acid, mercury(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B57712.png)



